4',6-Diamidino-2-phenylindole dihydrochloride
Overview
Description
Scientific Research Applications
DAPI dihydrochloride has a wide range of applications in scientific research, including:
Fluorescence Microscopy: Used extensively to stain DNA in cells and tissues, allowing for the visualization of nuclear and chromosomal structures.
Flow Cytometry: Employed to measure nuclear DNA content and sort isolated chromosomes.
Cell Viability Assays: Utilized to differentiate between live and dead cells based on membrane permeability.
Apoptosis Detection: Helps in identifying apoptotic cells by staining condensed chromatin.
Mycoplasma Detection: Used to detect mycoplasma contamination in cell cultures.
Chromosome Banding: Applied in cytogenetic studies for chromosome banding techniques.
Mechanism of Action
Target of Action
DAPI, or 4′,6-diamidino-2-phenylindole, is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in DNA . It is used extensively in fluorescence microscopy . The primary target of DAPI is the A-T rich regions of DNA, where it binds and becomes fluorescent .
Mode of Action
DAPI’s mode of action involves binding to the minor groove of A-T rich sequences in the DNA . When bound to double-stranded DNA, DAPI has an absorption maximum at a wavelength of 358 nm (ultraviolet) and its emission maximum is at 461 nm (blue) . Therefore, for fluorescence microscopy, DAPI is excited with ultraviolet light and is detected through a blue/cyan filter .
Biochemical Pathways
The biochemical pathways affected by DAPI primarily involve DNA visualization and quantification. DAPI’s strong binding to DNA and enhanced fluorescence when bound allows it to be used in identifying DNA in various cells and particles . It is used for detecting DNA in plant, metazoa and bacteria cells and virus particles .
Result of Action
The result of DAPI’s action is the visualization of DNA. When bound to DNA, DAPI fluoresces and allows for the DNA to be seen under a microscope . This makes DAPI a valuable tool in various fields of biological research and medical testing, including genetics, cellular biology, and microbiology.
Safety and Hazards
Future Directions
DAPI has been used in various research studies and its use is expected to continue in the future. For example, it has been used in fluorescence lifetime imaging for investigating chromatin condensation in human chromosomes . Another study discussed the use of DAPI fluorescence lifetime imaging for cell cycle profiling in fluorescence DAPI-stained images .
Biochemical Analysis
Biochemical Properties
DAPI exhibits a 20-fold enhancement of fluorescence upon binding to AT regions of double-stranded DNA . This property makes it a valuable tool in biochemical reactions, particularly in the visualization and quantification of DNA in various biological samples . The interaction between DAPI and DNA is primarily through the minor groove of the double helix , which allows DAPI to bind selectively to DNA and form strongly fluorescent DNA-DAPI complexes .
Cellular Effects
DAPI has significant effects on various types of cells and cellular processes. It is often used to differentiate between live and dead cells for viability measurements in flow cytometry . DAPI staining conditions must be optimized for best experimental results . In addition, DAPI is frequently used for counting cells, measuring apoptosis, sorting cells based on DNA content, and as a nuclear segmentation tool in high-content imaging analysis .
Molecular Mechanism
The mechanism of action of DAPI is primarily through its binding to the minor groove of double-stranded DNA . This binding results in an approximate 20-fold fluorescence enhancement , making DAPI a powerful tool for visualizing DNA in various biological samples. DAPI will also bind to RNA, though it is not as strongly fluorescent .
Temporal Effects in Laboratory Settings
The effects of DAPI can change over time in laboratory settings. For instance, exposure of DAPI to just a few seconds of UV excitation light during fluorescence imaging can photoconvert the dye to stable green- and red-emitting forms, resulting in imaging artifacts in multi-color staining experiments .
Dosage Effects in Animal Models
Overly high concentrations can lead to non-specific binding and increased background fluorescence .
Transport and Distribution
DAPI can pass through an intact cell membrane, allowing it to stain both live and fixed cells . It passes through the membrane less efficiently in live cells, providing a marker for membrane viability .
Subcellular Localization
DAPI is commonly used as a nuclear counterstain in fluorescence microscopy, flow cytometry, and chromosome staining . Its blue emission is convenient for microscopists who wish to use multiple fluorescent stains in a single sample . The subcellular localization of DAPI is primarily within the nucleus, where it binds to DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: DAPI dihydrochloride is synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form 2-phenylindole. This intermediate is then subjected to amidination to produce 4’,6-diamidino-2-phenylindole, which is subsequently converted to its dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of DAPI dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving recrystallization and purification steps to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: DAPI dihydrochloride primarily undergoes binding reactions with DNA. It binds to the minor groove of double-stranded DNA, specifically targeting adenine-thymine-rich regions .
Common Reagents and Conditions: The binding of DAPI dihydrochloride to DNA is facilitated by the presence of phosphate-buffered saline (PBS) or other suitable buffers. The reaction conditions typically involve incubation at room temperature, protected from light, to prevent photobleaching .
Major Products Formed: The major product formed from the interaction of DAPI dihydrochloride with DNA is a highly fluorescent DAPI-DNA complex, which emits blue fluorescence when excited by ultraviolet light .
Comparison with Similar Compounds
Hoechst 33258: Another DNA-binding fluorescent dye that also targets adenine-thymine-rich regions but has different spectral properties.
Propidium Iodide: A fluorescent dye that intercalates between DNA bases but is not cell-permeable and is used primarily for staining dead cells.
Ethidium Bromide: A commonly used DNA stain in gel electrophoresis, which intercalates between DNA bases but is less specific to adenine-thymine-rich regions.
Uniqueness of DAPI Dihydrochloride: DAPI dihydrochloride is unique due to its high specificity for adenine-thymine-rich regions in DNA and its ability to permeate intact cell membranes, making it suitable for staining both live and fixed cells . Its strong fluorescence and compatibility with multiple fluorescent staining techniques make it a valuable tool in various scientific research applications .
Properties
CAS No. |
28718-90-3 |
---|---|
Molecular Formula |
C16H16ClN5 |
Molecular Weight |
313.78 g/mol |
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrochloride |
InChI |
InChI=1S/C16H15N5.ClH/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;/h1-8,21H,(H3,17,18)(H3,19,20);1H |
InChI Key |
MMRSMTUNUUXDOX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl |
Appearance |
Solid powder |
28718-90-3 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
47165-04-8 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DAPI Dihydrochloride; FxCycle Violet; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.